molecular formula C13H18O6 B12321916 Pentamethoxy-acetophenone CAS No. 14786-40-4

Pentamethoxy-acetophenone

Cat. No.: B12321916
CAS No.: 14786-40-4
M. Wt: 270.28 g/mol
InChI Key: SHHSMFFJWZGNKR-UHFFFAOYSA-N
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Description

Pentamethoxy-acetophenone (C₁₂H₁₆O₆, molecular weight 256.26) is a poly-substituted acetophenone derivative featuring five methoxy (-OCH₃) groups and a ketone functional group on a phenyl ring. Its structure is identified as 2,3,4,5,6-pentamethoxyacetophenone (CAS: [3162-28-5]), synthesized via metallation of pentamethoxybenzene followed by reaction with acetic anhydride using boron trifluoride etherate . This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of hydroxylated derivatives through selective demethylation .

Properties

CAS No.

14786-40-4

Molecular Formula

C13H18O6

Molecular Weight

270.28 g/mol

IUPAC Name

1-(2,3,4,5,6-pentamethoxyphenyl)ethanone

InChI

InChI=1S/C13H18O6/c1-7(14)8-9(15-2)11(17-4)13(19-6)12(18-5)10(8)16-3/h1-6H3

InChI Key

SHHSMFFJWZGNKR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C(=C1OC)OC)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentamethoxy-acetophenone can be synthesized through several methods. One common approach involves the methylation of hydroxyacetophenone derivatives using dimethyl sulfate in the presence of a base . This reaction typically requires controlled conditions to ensure the selective introduction of methoxy groups.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more scalable and cost-effective methods. These methods often include the use of catalytic processes and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Pentamethoxy-acetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Pentamethoxy-acetophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pentamethoxy-acetophenone involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its antimicrobial activity is linked to the disruption of microbial cell membranes and inhibition of essential enzymes .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Compound Substitution Pattern Molecular Formula Molecular Weight CAS Number
Pentamethoxy-acetophenone 2,3,4,5,6-pentamethoxy C₁₂H₁₆O₆ 256.26 [3162-28-5]
p-Methoxyacetophenone 4-methoxy C₉H₁₀O₂ 150.17 [100-06-1]
3-Methoxyacetophenone 3-methoxy C₉H₁₀O₂ 150.17 [586-37-8]
Acetosyringone 4'-hydroxy-3',5'-dimethoxy C₁₀H₁₂O₄ 196.20 [2478-38-8]
p-Dimethylaminoacetophenone 4-dimethylamino C₁₀H₁₃NO 163.22 [N/A]

Physicochemical Properties

  • Solubility and Polarity: this compound’s five methoxy groups enhance its polarity compared to mono- or dimethoxy analogues. However, steric hindrance from multiple substituents reduces solubility in non-polar solvents . p-Methoxyacetophenone exhibits moderate solubility in ethanol and ether, widely used in pharmaceuticals and fragrances due to its balanced hydrophobicity . Acetosyringone (with hydroxyl and methoxy groups) shows higher aqueous solubility, making it suitable for biological studies .
  • Thermal Stability: Pentamethoxy derivatives generally exhibit higher melting points due to increased molecular symmetry and intermolecular interactions. For example, p-methoxyacetophenone melts at 38–40°C , while this compound’s melting point remains unreported but is expected to exceed 100°C based on structural analogs .

Research Findings and Key Studies

  • This compound: Demonstrated utility in synthesizing melanoxetin derivatives, which exhibit antioxidant properties .
  • Acetosyringone : Shown to enhance Agrobacterium-mediated plant transformation by inducing virulence genes .
  • 3-Methoxyacetophenone: Used in the synthesis of resveratrol analogs with improved bioavailability .

Table 1: Key Physicochemical Properties

Property This compound p-Methoxyacetophenone 3-Methoxyacetophenone
Melting Point (°C) >100 (estimated) 38–40 15–17
Boiling Point (°C) Not reported 245–247 245
Solubility in Ethanol Moderate High High

Biological Activity

Pentamethoxy-acetophenone, a derivative of acetophenone, is gaining attention for its diverse biological activities. This article explores its pharmacological properties, including antitumor, antimicrobial, and antioxidant effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of five methoxy groups attached to the acetophenone structure. This unique configuration potentially enhances its biological activity compared to other acetophenone derivatives.

Antitumor Activity

Numerous studies have highlighted the antitumor potential of this compound and related compounds:

  • Synthesis and Evaluation : A study synthesized hybrid compounds combining chalcone and piperazine structures, revealing that acetophenone derivatives exhibited superior anticancer activity against various human tumor cell lines. Notably, one hybrid compound demonstrated an IC50 value of 0.19 μM against HeLa cells, surpassing traditional chemotherapeutics like cisplatin .
  • Mechanism of Action : The antitumor effects are attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation through modulation of signaling pathways .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties:

  • In Vitro Studies : Research indicates that various acetophenone derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported that certain derivatives inhibited the growth of Pseudomonas syringae and Erwinia carotovora with IC50 values ranging from 250 μM to <3.9 μM .
  • Phytopathogenic Effects : The compound's efficacy extends to phytopathogens, where it demonstrated statistically significant inhibition against fungal pathogens such as Botrytis cinerea with IC50 values indicating effective antifungal activity .

Antioxidant Activity

The antioxidant properties of this compound are noteworthy:

  • DPPH Radical Scavenging : The antioxidant capacity was evaluated using the DPPH radical scavenging assay, with results indicating varying IC50 values among different derivatives. Compounds showed effective scavenging ability, which is crucial for mitigating oxidative stress in biological systems .

Summary of Biological Activities

Biological ActivityMechanismIC50 ValuesReferences
AntitumorInduces apoptosis; inhibits proliferation0.19 μM (HeLa)
AntimicrobialInhibits growth of pathogens250 μM - <3.9 μM
AntioxidantScavenges free radicals27.20 μM - >100 μM

Case Studies

  • Antitumor Efficacy : A study on hybrid compounds revealed that those containing this compound exhibited significant cytotoxicity against a panel of cancer cell lines, suggesting a potential role in cancer therapy .
  • Antimicrobial Screening : In another investigation, this compound derivatives were tested against various phytopathogens, showing effective inhibition rates that support their use in agricultural applications .

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